2,3-dimethyl-N-(piperidin-3-yl)butanamide
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Overview
Description
2,3-Dimethyl-N-(piperidin-3-yl)butanamide is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a butanamide backbone, with two methyl groups at the 2 and 3 positions of the butanamide chain . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(piperidin-3-yl)butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize by-products . The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(piperidin-3-yl)butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Scientific Research Applications
2,3-Dimethyl-N-(piperidin-3-yl)butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(piperidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,3-Dimethyl-N-(piperidin-3-yl)butanamide can be compared with other similar compounds such as:
2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide: A stereoisomer with similar chemical properties but different biological activities.
2,3-Dimethyl-N-(piperidin-4-yl)butanamide: A structural isomer with the piperidine ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,3-dimethyl-N-piperidin-3-ylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
JOEKNFKLQPWIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
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